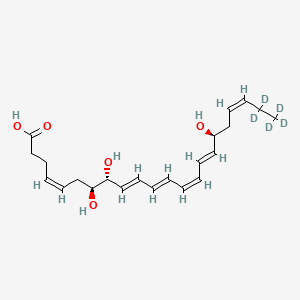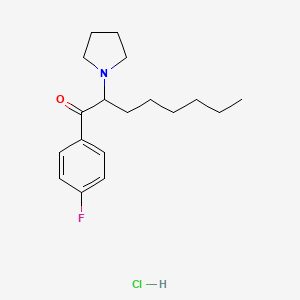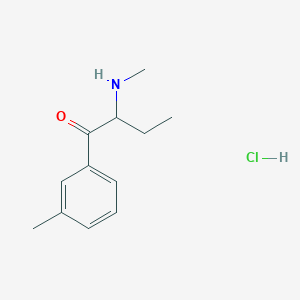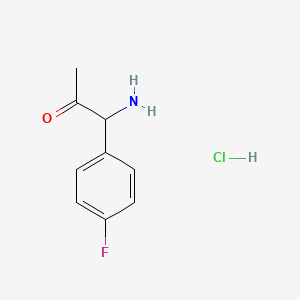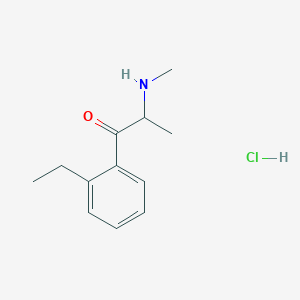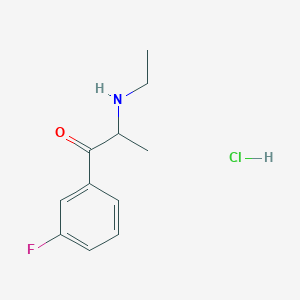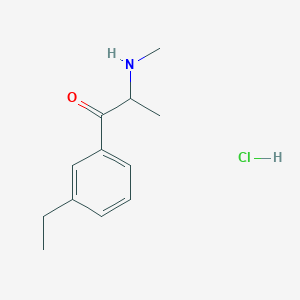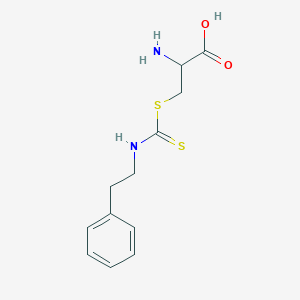
S-(N-PhenethylthiocarbaMoyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(N-PhenethylthiocarbaMoyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenethyl group attached to a thiocarbamoyl moiety, which is further linked to the amino acid L-cysteine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine typically involves the reaction of L-cysteine with phenethyl isothiocyanate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base to facilitate the nucleophilic attack of the thiol group of L-cysteine on the isothiocyanate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: S-(N-PhenethylthiocarbaMoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted phenethyl derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Research has explored its potential as an antimicrobial agent and its ability to inhibit tumor growth by targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of S-(N-PhenethylthiocarbaMoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can lead to the inhibition of enzyme activity or the alteration of protein function. Additionally, the compound may influence cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis.
相似化合物的比较
S-N-(Phenethylthiocarbamoyl)-L-glutathione: This compound shares a similar thiocarbamoyl moiety but is linked to L-glutathione instead of L-cysteine.
Phenethyl isothiocyanate: A precursor in the synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine, known for its anticancer properties.
Uniqueness: this compound is unique due to the presence of the L-cysteine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the phenethyl and thiocarbamoyl groups enhances its potential as a versatile compound in various applications.
属性
CAS 编号 |
53330-02-2 |
|---|---|
分子式 |
C12H16N2O2S2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI 键 |
FWNOABWJBHBVKJ-JTQLQIEISA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
手性 SMILES |
C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



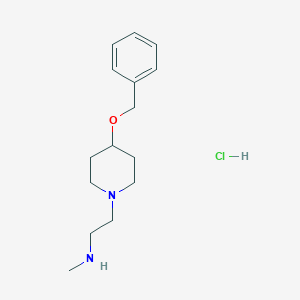

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B3026409.png)
